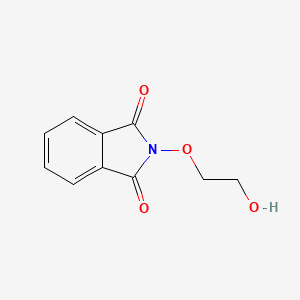

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Descripción general

Descripción

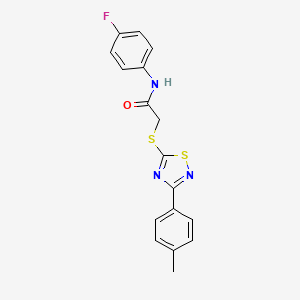

2-(2-Hydroxyethoxy)isoindoline-1,3-dione is an organic compound with the molecular formula C12H13NO4. It is known for its unique structural framework, which includes an isoindoline-1,3-dione core with a hydroxyethoxy substituent. This compound is utilized in various scientific and industrial applications due to its versatile chemical properties .

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .

Mode of Action

This compound exerts a competitive inhibition on AChE . This means it competes with acetylcholine for the active site of AChE, reducing the rate at which acetylcholine is broken down and thus increasing the concentration of acetylcholine in the synapse . This can enhance cholinergic transmission, which is often impaired in conditions such as Alzheimer’s disease .

Pharmacokinetics

Its molecular weight (23524) and physical form (solid) suggest that it may have good bioavailability

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease . Its modulation of the dopamine receptor D3 could have antipsychotic effects . It also has potential capacity in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. It is recommended to be stored in a dry environment at 2-8°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-ethanol with phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours using a Dean-Stark apparatus. This method ensures the removal of water formed during the reaction, driving the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Hydroxyethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

Aplicaciones Científicas De Investigación

2-(2-Hydroxyethoxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.

Comparación Con Compuestos Similares

2-(2-Hydroxyethoxy)isoindoline-1,3-dione can be compared with other similar compounds:

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione: This compound has an additional ethoxy group, making it more hydrophilic.

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione: This compound has multiple ethoxy groups, increasing its solubility in polar solvents.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industrial processes.

Propiedades

IUPAC Name |

2-(2-hydroxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUQMBAMQLTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)

![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)